molecular formula C16H36Sn B032133 Tetrabutyltin CAS No. 1461-25-2

Tetrabutyltin

Cat. No.: B032133
CAS No.: 1461-25-2
M. Wt: 347.2 g/mol
InChI Key: AFCAKJKUYFLYFK-UHFFFAOYSA-N
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Description

Tetrabutyltin, also known as this compound, is a useful research compound. Its molecular formula is C16H36Sn and its molecular weight is 347.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as insol in water; sol in most organic solvents. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 65524. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Organometallic Compounds - Organotin Compounds - Supplementary Records. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

The primary target of TTBT is the peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor that binds peroxisome proliferators such as hypolipidemic drugs and fatty acids . PPARγ plays a crucial role in the regulation of fatty acid storage and glucose metabolism, which implicates it in diseases like obesity, diabetes, and atherosclerosis.

Mode of Action

TTBT interacts with its target, PPARγ, leading to changes in the regulation of genes associated with fatty acid storage and glucose metabolism . .

Biochemical Pathways

The interaction of TTBT with PPARγ affects the pathways related to fatty acid storage and glucose metabolism . This can lead to alterations in these metabolic processes, potentially contributing to the development of metabolic disorders.

Pharmacokinetics

The absorption, distribution, metabolism, and excretion (ADME) properties of TTBT are influenced by its physicochemical parameters . .

Result of Action

The molecular and cellular effects of TTBT’s action are primarily related to its interaction with PPARγ and the subsequent changes in fatty acid storage and glucose metabolism . This can lead to a variety of effects, including potential toxicity to human health . For instance, exposure to TTBT has been associated with immunotoxic, neurotoxic, and reproductive toxic effects .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of TTBT . For example, factors such as pH and salinity can remarkably influence the adsorption and desorption processes of TTBT, and consequently alter its bioaccumulation and toxicity .

Properties

IUPAC Name

tetrabutylstannane
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InChI

InChI=1S/4C4H9.Sn/c4*1-3-4-2;/h4*1,3-4H2,2H3;
Source PubChem
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Description Data deposited in or computed by PubChem

InChI Key

AFCAKJKUYFLYFK-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)CCCC
Source PubChem
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Description Data deposited in or computed by PubChem

Molecular Formula

C16H36Sn
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DSSTOX Substance ID

DTXSID4022153
Record name Tetrabutyltin
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Molecular Weight

347.2 g/mol
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Physical Description

Liquid, Colorless or slightly yellow liquid; [Hawley] Colorless liquid; [MSDSonline]
Record name Stannane, tetrabutyl-
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Record name Tetra-n-butyltin
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Boiling Point

145 °C @ 10 mm Hg
Record name TETRA-N-BUTYLTIN
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Solubility

Insol in water; sol in most organic solvents
Record name TETRA-N-BUTYLTIN
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Density

1.054 g/cu cm at 20 °C
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Vapor Pressure

0.0048 [mmHg], 0.0048 mm Hg at 20 °C
Record name Tetra-n-butyltin
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Mechanism of Action

Butyltin compounds inhibited the activity of purified yeast glucose-6-phosphate dehydrogenase in an in vitro system. The order of inhibitory effect was tetrabutyltin, dibutyltin, tributyltin and monobutyltin. The concentration of tetrabutyltin giving 50% inhibition of the yeast enzyme was 4.3ited by tributyltin but not by monobutyltin, dibutyltin or tetrabutyltin. Inhibition of glucose-6-phosphate dehydrogenase of yeast by tributyltin and tetrabutyltin was prevented by the addition of bovine serum albumin; inhibition of activity of the erythrocyte enzyme by tributyltin was not affected. Addition of albumin to the once inactivated enzyme did not restore enzyme activity. Cysteine slightly protected yeast enzyme from inhibition by dibutyltin but did not affect inhibition by tributyltin and tetrabutyltin.
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Color/Form

Colorless or slightly yellow oily liquid

CAS No.

1461-25-2
Record name Tetrabutyltin
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Melting Point

-97 °C
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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